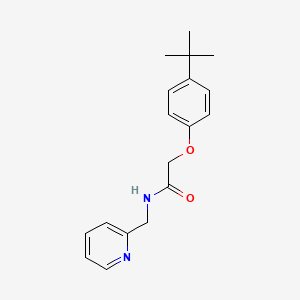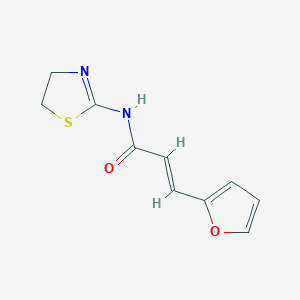
2-(3,5-dimethylphenoxy)-N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethylphenoxy)-N,N-diethylethanamine, also known as DMPEA, is a chemical compound that belongs to the family of amphetamines. It has been widely studied for its potential use in scientific research, particularly in the field of neuroscience. In
Mechanism of Action
2-(3,5-dimethylphenoxy)-N,N-diethylethanamine acts as a substrate for the vesicular monoamine transporter, which is responsible for the uptake of monoamines into synaptic vesicles. It has been reported to increase the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. 2-(3,5-dimethylphenoxy)-N,N-diethylethanamine also acts as a weak inhibitor of monoamine oxidase, which is responsible for the metabolism of monoamines.
Biochemical and Physiological Effects:
2-(3,5-dimethylphenoxy)-N,N-diethylethanamine has been reported to cause a variety of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and increased heart rate and blood pressure. It has also been reported to increase the release of dopamine, norepinephrine, and serotonin in the brain. These effects have been studied in various animal models, including rats and mice.
Advantages and Limitations for Lab Experiments
2-(3,5-dimethylphenoxy)-N,N-diethylethanamine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects on neurotransmitter release and behavior have been well-studied. However, there are also limitations to its use. 2-(3,5-dimethylphenoxy)-N,N-diethylethanamine has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, its effects on neurotransmitter release may not be specific to certain receptors, which can make it difficult to study the effects of specific neurotransmitter systems.
Future Directions
There are several future directions for research on 2-(3,5-dimethylphenoxy)-N,N-diethylethanamine. One area of interest is its potential use as a tool to study the effects of amphetamines on the central nervous system. Researchers may also be interested in studying the long-term effects of 2-(3,5-dimethylphenoxy)-N,N-diethylethanamine on behavior and neurotransmitter systems. Additionally, there may be interest in developing new synthesis methods for 2-(3,5-dimethylphenoxy)-N,N-diethylethanamine that are more efficient or produce higher yields.
Synthesis Methods
2-(3,5-dimethylphenoxy)-N,N-diethylethanamine can be synthesized using a variety of methods, including the reduction of 2-(3,5-dimethylphenoxy)-N,N-diethylacetamide with lithium aluminum hydride or sodium borohydride. Another method involves the reaction of 2-(3,5-dimethylphenoxy)-N,N-diethylamine with ethyl chloroformate. These methods have been reported in various scientific journals and have been used by researchers to synthesize 2-(3,5-dimethylphenoxy)-N,N-diethylethanamine for their experiments.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N,N-diethylethanamine has been used in scientific research for its potential use as a tool to study the central nervous system. It has been reported to have a similar structure and pharmacological profile to other amphetamines, such as methamphetamine and MDMA. Researchers have used 2-(3,5-dimethylphenoxy)-N,N-diethylethanamine to study the effects of amphetamines on neurotransmitter release, receptor function, and behavior.
properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-5-15(6-2)7-8-16-14-10-12(3)9-13(4)11-14/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLTZDTVIKQLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC(=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylphenoxy)-N,N-diethylethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5877850.png)

![4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B5877857.png)
![N-[4-(diethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5877875.png)

![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5877892.png)
![N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5877896.png)


![N-(4-methylbenzyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5877936.png)
![4-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5877944.png)
![4-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5877952.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5877956.png)